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Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzoic acid

Cat. No.: B1349350 Get Quote

The crystal structure of 3-Fluoro-4-methylbenzoic acid (C₈H₇FO₂) reveals a nearly planar

molecular conformation.[1] The dihedral angle between the benzene ring and the carboxyl

group is minimal, indicating a high degree of conjugation.[1] In the solid state, pairs of

molecules are linked by O—H⋯O hydrogen bonds to form centrosymmetric dimers.[1]

Data Presentation
The following tables summarize the quantitative data from the single-crystal X-ray diffraction

study of 3-Fluoro-4-methylbenzoic acid.[1]

Table 1: Crystal Data and Structure Refinement
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Parameter Value

Empirical Formula C₈H₇FO₂

Formula Weight 154.14

Temperature 120(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 3.8132(5) Å

b 6.0226(8) Å

c 30.378(4) Å

β 92.50(2)°

Volume 696.98(16) Å³

Z 4

Calculated Density 1.469 Mg/m³

Absorption Coefficient 0.12 mm⁻¹

F(000) 320

Data Collection

Crystal Size 0.55 x 0.19 x 0.16 mm

Theta range for data collection 10.3 to 26.0°

Index ranges -5≤h≤5, -8≤k≤8, -42≤l≤42

Reflections collected 1773

Independent reflections 1773 [R(int) = 0.000]

Refinement

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1773 / 0 / 102

Goodness-of-fit on F² 1.12

Final R indices [I>2sigma(I)] R1 = 0.054, wR2 = 0.157

R indices (all data) R1 = 0.067, wR2 = 0.164

Largest diff. peak and hole 0.49 and -0.25 e.Å⁻³

Table 2: Hydrogen Bond Geometry

D—H···A d(D—H) (Å) d(H···A) (Å) d(D···A) (Å) <(DHA) (°)

O1—H01···O2ⁱ 0.92(4) 1.70(4) 2.6117(17) 176(3)

Symmetry codes:

(i) −x, −y+2,

−z+1

Experimental Protocols
The determination of the crystal structure of 3-Fluoro-4-methylbenzoic acid involved the

following key steps:

1. Synthesis and Crystallization: The compound was synthesized and purified using standard

organic chemistry techniques. Single crystals suitable for X-ray diffraction were obtained by

slow evaporation of a solution of the compound in an appropriate solvent system.

2. Single-Crystal X-ray Diffraction Data Collection: A suitable single crystal was mounted on a

goniometer head. Data were collected at a low temperature (120 K) to minimize thermal

vibrations, using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).[1] A

series of ω scans were performed to collect a complete dataset.

3. Structure Solution and Refinement: The crystal structure was solved using direct methods

and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined
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anisotropically. Hydrogen atoms were located in a difference Fourier map and refined

isotropically. The final structure was validated using standard crystallographic software.

Mandatory Visualization
The following diagram illustrates the general workflow for determining the crystal structure of a

small organic molecule like 2-Fluoro-4-methylbenzoic acid.
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Caption: Experimental workflow for crystal structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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